2,4-Dimethyldiphenylsulfone

Vue d'ensemble

Description

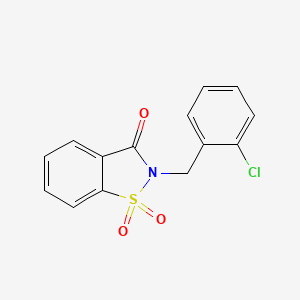

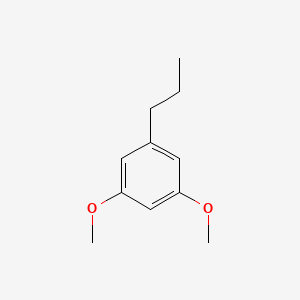

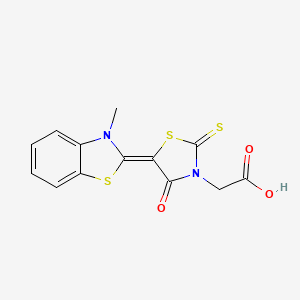

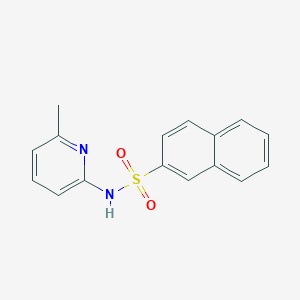

2,4-Dimethyldiphenylsulfone is an organic compound with the molecular formula C14H14O2S. It has a molecular weight of 246.325 .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction where p-toluenesulfonyl chloride is mixed with a catalyst, and toluene is added dropwise at a temperature of 90-120℃. This is followed by hydrolysis to treat any unreacted p-toluenesulfonyl chloride. The final step is refining .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The symmetric conformational isomer of the molecule has lower energy than the asymmetric conformational isomer .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 246.32, a boiling point of 630.82 K, a critical temperature of 861.63 K, and a melting point of 358.00 ± 2.00 K. It has a solubility of 0.38 g/L and a logPoct/wat of 3.136 .Applications De Recherche Scientifique

Fluorescent Molecular Probes

- Application : 2,4-Dimethyldiphenylsulfone derivatives are used in the synthesis of fluorescent solvatochromic dyes. These dyes exhibit solvent-dependent fluorescence, useful for studying various biological events and processes due to their strong environmental dependence, long emission wavelengths, and high fluorescence quantum yields (Diwu et al., 1997).

Synthesis of Taurine Derivatives

- Application : A method employing this compound derivatives has been developed for protecting sulfonic acids, crucial in synthesizing taurine derivatives. This method is applicable to the protection of sulfonic acids in a multiparallel format (Seeberger et al., 2007).

Environmental Analysis

- Application : Methyl sulfone-substituted polychlorobiphenyls, synthesized via compounds related to this compound, are analyzed using mass spectrometric techniques. This application is significant in environmental sampling and analysis (Buser et al., 1992).

Synthesis of Novel Compounds

- Application : this compound derivatives are used in synthesizing compounds like 2,2′,6,6′-Tetramethyl-4,4′-Diphenoxydiphenylsulfone, which can further be used to synthesize polymers with specific properties (Liu Xiao-ling, 2004).

Synthesis of Sulfonated Polybenzimidazoles

- Application : Derivatives of this compound are used in synthesizing sulfonated polybenzimidazoles, which have applications in high-temperature membranes for fuel cells due to their good thermal stability and mechanical properties (Qing Shengbo et al., 2005).

Functionalized Polysulfones

- Application : this compound derivatives are used in synthesizing functionalized polysulfones with potential applications in membrane technologies and as materials with specific permeability and thermal properties (Koch & Ritter, 1994).

Sulfonated Poly(ether sulfone)s as Proton Exchange Membranes

- Application : Sulfonated poly(ether sulfone)s, derived from this compound, are used in fuel cell applications due to their high proton conductivity and thermal stability (Matsumoto et al., 2009).

Safety and Hazards

Mécanisme D'action

2,4-Dimethyldiphenylsulfone, also known as Benzene, 2,4-dimethyl-1-(phenylsulfonyl)-, is a chemical compound with the molecular formula C14H14O2S This compound has been studied for various applications, but its exact mechanism of action is not fully understood

Mode of Action

It is known that sulfone compounds can act as competitive antagonists and structural analogues in various biochemical reactions . They can interfere with the normal functioning of enzymes or receptors, leading to changes in cellular processes.

Biochemical Pathways

For example, some sulfones have been found to inhibit the synthesis of folic acid in bacteria, which is essential for DNA production .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-11-8-9-14(12(2)10-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVSDPUSEUOUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334545 | |

| Record name | 2,4-Dimethyldiphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-74-2 | |

| Record name | 2,4-Dimethyldiphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.